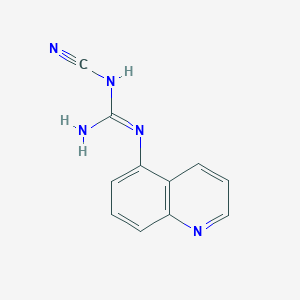

(E)-2-cyano-1-(quinolin-5-yl)guanidine

Description

Overview of Guanidine (B92328) Derivatives in Chemical Biology

Guanidine, with its characteristic Y-shaped arrangement of nitrogen atoms, is a highly basic functional group that is protonated at physiological pH, forming the stable guanidinium (B1211019) cation. rsc.orgresearchgate.net This feature allows it to participate in a variety of biological interactions, most notably through the amino acid arginine, where the guanidinium group is crucial for the structure and function of many proteins and enzymes. researchgate.net In the realm of chemical biology, both natural and synthetic guanidine derivatives have demonstrated a wide spectrum of biological activities. researchgate.netnih.govnih.gov These compounds are recognized for their roles as antitumor, antimicrobial, and antiviral agents. nih.gov The guanidine moiety's ability to engage in strong hydrogen bonding and electrostatic interactions makes it a privileged scaffold in drug design. nih.gov

Table 1: Selected Biological Activities of Guanidine Derivatives

| Biological Activity | Examples of Guanidine-Containing Compounds |

| Antitumor | Various synthetic and natural derivatives |

| Antibacterial | Found in antibiotics like streptomycin |

| Antiviral | Preclinical and clinical candidates |

| Antiprotozoal | Investigated for various parasitic infections |

This table is illustrative and provides a general overview of the diverse biological roles of guanidine derivatives.

Significance of Quinoline (B57606) Moieties in Molecular Design

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in a vast number of biologically active compounds. nih.govnih.govijpsjournal.com Its presence in both natural products, such as the antimalarial agent quinine, and synthetic drugs underscores its importance in medicinal chemistry. researchgate.netchemrj.org The quinoline ring system is valued for its ability to intercalate into DNA, interact with various enzymes, and serve as a versatile framework for the introduction of diverse functional groups. nih.gov This has led to the development of quinoline-based drugs with a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govnih.gov

Table 2: Therapeutic Areas of Quinoline-Based Compounds

| Therapeutic Area | Example of Quinoline-Based Drug/Compound Class |

| Antimalarial | Quinine, Chloroquine |

| Anticancer | Camptothecin derivatives |

| Antibacterial | Fluoroquinolones |

| Anti-inflammatory | Various investigational compounds |

This table provides examples of the broad therapeutic applications of compounds containing the quinoline moiety.

Hypothesized Research Trajectories for Novel Cyano-Guanidine-Quinoline Conjugates

The novel structure of (E)-2-cyano-1-(quinolin-5-yl)guanidine, which brings together the guanidine, quinoline, and cyano functionalities, suggests several plausible avenues for future research. The cyano group, an important pharmacophore in its own right, is known to modulate the electronic properties and metabolic stability of molecules. researchgate.net In the context of a cyanoguanidine, the nitrile group significantly alters the basicity of the guanidine moiety, which could in turn influence its pharmacokinetic profile and target interactions. nih.gov

Hypothetical research could focus on the following areas:

Antiproliferative Activity: Given the known anticancer properties of both quinoline and guanidine derivatives, this conjugate could be investigated for its potential to inhibit cancer cell growth. The quinoline moiety could facilitate DNA intercalation, while the cyanoguanidine portion might interact with specific enzymes or proteins involved in cell proliferation.

Antimicrobial Potential: The combination of a quinoline scaffold, known for its antibacterial properties, with a guanidine derivative, also possessing antimicrobial activity, suggests that this hybrid molecule could be a candidate for the development of new anti-infective agents.

Enzyme Inhibition: The unique electronic and structural features of this compound could make it a targeted inhibitor of specific enzymes. For instance, the cyanoguanidine group can act as a bioisostere for other functional groups, potentially enabling it to fit into the active sites of enzymes where it can form key interactions. nih.govbeta-sheet.org

Defining the Academic Research Scope for this compound

The academic investigation of this compound would logically begin with its chemical synthesis and characterization. Synthetic strategies would likely involve the reaction of a suitable quinoline precursor with a cyanoguanidine reagent. beilstein-journals.orgnih.gov Once synthesized and purified, a thorough spectroscopic analysis (including NMR, IR, and mass spectrometry) would be essential to confirm its structure and stereochemistry.

Following its synthesis, the academic research scope would broaden to include:

Physicochemical Profiling: Determination of key properties such as solubility, lipophilicity (logP), and pKa would be crucial for understanding its drug-like characteristics.

In Vitro Biological Screening: A comprehensive screening against a panel of cancer cell lines and various microbial strains would be the first step in exploring its potential therapeutic applications.

Mechanism of Action Studies: Should any significant biological activity be observed, further studies would be necessary to elucidate the underlying mechanism of action. This could involve assays to assess DNA binding, enzyme inhibition, or other cellular effects.

Structural Biology: If a specific protein target is identified, co-crystallization studies could provide valuable insights into the binding mode of the compound, paving the way for rational structure-based design of more potent analogues.

The study of this compound offers a rich field for academic inquiry, from fundamental synthetic chemistry to detailed biological and mechanistic investigations.

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2-quinolin-5-ylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-7-15-11(13)16-10-5-1-4-9-8(10)3-2-6-14-9/h1-6H,(H3,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVFKJPOYOQXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)N=C(N)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 2 Cyano 1 Quinolin 5 Yl Guanidine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (E)-2-cyano-1-(quinolin-5-yl)guanidine provides a logical roadmap for its synthesis. The primary disconnection is the C-N bond between the quinoline (B57606) ring and the guanidine (B92328) moiety. This leads to two key synthons: a quinolin-5-amine synthon and a 2-cyanoguanidine synthon.

The corresponding synthetic equivalents for these synthons are 5-aminoquinoline (B19350) and a suitable cyanoguanidinylating agent. 5-Aminoquinoline is a readily available starting material, which can be synthesized from 5-nitroquinoline (B147367) through reduction. The cyanoguanidinylating agent can be derived from precursors such as dicyandiamide (B1669379) or a protected thiourea (B124793). This retrosynthetic strategy simplifies the complex target molecule into more accessible starting materials, forming the basis for the development of synthetic pathways.

Development of Novel Synthetic Pathways for this compound

Based on the retrosynthetic analysis, the forward synthesis involves the coupling of 5-aminoquinoline with a cyanoguanidine precursor. Several methods can be envisioned for this transformation.

One common approach is the reaction of an aromatic amine with a dicyanimide salt, which can proceed via the formation of a free amine and free dicyanimide that then react. Another versatile method involves a two-step sequence starting from a thiourea derivative. In this approach, 5-aminoquinoline would first be reacted with an isothiocyanate to form the corresponding N-(quinolin-5-yl)thiourea. Subsequent methylation of the thiourea followed by treatment with cyanamide (B42294) would yield the desired N-(quinolin-5-yl)-N'-cyanoguanidine.

Exploration of Diverse Reaction Conditions and Catalytic Systems

The reaction conditions for the synthesis of N-aryl-N'-cyanoguanidines can be varied to optimize the yield and purity of the product. The choice of solvent, temperature, and catalyst (if any) plays a crucial role. For the reaction of 5-aminoquinoline with a dicyanimide salt, polar solvents are generally preferred.

In the thiourea-based route, the initial formation of the thiourea can be carried out in a variety of organic solvents. The subsequent guanylation step, involving methylation and reaction with cyanamide, may require basic conditions to facilitate the reaction. Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of N,N'-diaryl cyanoguanidines from their corresponding thioureas, often leading to shorter reaction times and higher yields.

The following table summarizes potential reaction conditions for the key synthetic steps:

| Step | Reagents | Solvent | Temperature | Catalyst/Additive |

| Thiourea Formation | 5-aminoquinoline, Isothiocyanate | Acetonitrile, THF, or DCM | Room Temperature to Reflux | None |

| Guanylation (from Thiourea) | N-(quinolin-5-yl)thiourea, Methyl iodide, Cyanamide | Polar aprotic solvent (e.g., DMF) | Varies | Base (e.g., Triethylamine) |

| Direct Guanylation | 5-aminoquinoline, Dicyanimide salt | Polar solvent | Elevated temperature | None |

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and selectivity for this compound, several reaction parameters would need to be optimized. The stoichiometry of the reactants is a critical factor; an excess of one reactant may be used to drive the reaction to completion. The reaction temperature and time are also important variables that need to be carefully controlled to minimize the formation of side products.

Purification of the final product and intermediates is another key aspect. Chromatographic techniques, such as column chromatography, are often employed to isolate the desired compound from the reaction mixture. Recrystallization can also be an effective method for obtaining a highly pure product.

Stereoselective Synthesis Considerations for the (E)-Isomer of 2-cyano-1-(quinolin-5-yl)guanidine

The "(E)" designation in this compound refers to the geometric isomerism around the C=N double bond of the guanidine core. Guanidines and their derivatives can exist as E/Z isomers due to restricted rotation around this bond.

The stereochemical outcome of the synthesis can be influenced by several factors, including the reaction mechanism and the thermodynamic stability of the isomers. In many cases, the E-isomer is the thermodynamically more stable form due to reduced steric hindrance.

Achieving high stereoselectivity for the (E)-isomer may involve:

Thermodynamic Control: Running the reaction at a higher temperature for a longer duration to allow for equilibration to the more stable E-isomer.

Kinetic Control: Choosing specific reagents and conditions that favor the formation of the E-isomer through a lower energy transition state.

Isomer Separation: If a mixture of isomers is formed, they can potentially be separated using chromatographic techniques like HPLC or by selective crystallization.

Theoretical studies on the E/Z isomerization of guanidine suggest that the energy barrier for rotation around the C=N bond can be significant, but isomerization is possible. Experimental studies on neonicotinoids, which contain a cyanoguanidine moiety, have shown that both E and Z isomers can exist, and their ratio can be influenced by factors such as solvent and temperature.

Advanced Synthetic Techniques for Scalable Production

For the scalable production of this compound, several advanced synthetic techniques can be considered to improve efficiency, safety, and cost-effectiveness.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to higher yields and purity. This can be particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Catalyst Optimization: For reactions that utilize a catalyst, screening for a highly active and recyclable catalyst is crucial for a sustainable and economical process.

The industrial production of cyanoguanidine (dicyandiamide) itself involves the dimerization of cyanamide in the presence of a base. wikipedia.org Scalable syntheses of related biguanide (B1667054) compounds have also been reported, providing insights into the challenges and strategies for large-scale production of guanidine derivatives. beilstein-journals.orgnih.gov

Synthetic Characterization of this compound Intermediates and Final Product

The characterization of the intermediates and the final product is essential to confirm their identity, purity, and stereochemistry. A combination of spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show characteristic signals for the protons on the quinoline ring and the NH protons of the guanidine group. The chemical shifts and coupling constants of the quinoline protons would confirm the substitution pattern.

¹³C NMR: Would provide information about the carbon skeleton of the molecule, including the characteristic signals for the quinoline ring carbons and the guanidine carbon.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H, C=N, and C≡N functional groups. The stretching vibration of the cyano group (C≡N) is expected to appear in the region of 2150-2250 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can help in structure elucidation.

The following table summarizes the expected spectroscopic data for the key functional groups in this compound:

| Functional Group | Spectroscopic Technique | Expected Signal |

| Quinoline Ring | ¹H NMR | Aromatic protons in the range of 7-9 ppm |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm | |

| Guanidine NH | ¹H NMR | Broad signals, chemical shift dependent on solvent and concentration |

| Guanidine C=N | ¹³C NMR | Signal around 160 ppm |

| Cyano C≡N | IR Spectroscopy | Stretching vibration around 2150-2250 cm⁻¹ |

Advanced Structural and Conformational Analysis of E 2 Cyano 1 Quinolin 5 Yl Guanidine

Crystallographic Studies and Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of (E)-2-cyano-1-(quinolin-5-yl)guanidine

To date, a public domain single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, a detailed analysis of its solid-state molecular geometry must be predictive, based on the known structures of its constituent fragments: the quinoline (B57606) ring system and the cyanoguanidine moiety.

It is anticipated that the quinoline ring would be essentially planar. The guanidinium (B1211019) portion, due to its sp² hybridized central carbon, would also exhibit a planar or near-planar geometry. The key defining feature of the molecule's conformation in the solid state would be the torsion angle between the plane of the quinoline ring and the plane of the guanidine (B92328) group. This angle would be influenced by steric hindrance and the formation of intramolecular hydrogen bonds. The (E)-configuration specifies the geometry around the C=N double bond within the guanidine fragment.

Based on crystallographic data of analogous substituted guanidines and quinoline derivatives, a set of predicted key bond lengths and angles for this compound can be proposed. These estimations provide a foundational understanding of the molecule's structural parameters.

Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value | Description |

| C=N (guanidine) | ~1.30 Å | The central double bond of the guanidine group. |

| C-N (guanidine) | ~1.35 Å | Single bonds within the guanidine moiety. |

| C-N (quinolinyl) | ~1.40 Å | Bond between the quinoline ring and the guanidine nitrogen. |

| C≡N (cyano) | ~1.15 Å | The triple bond of the cyano group. |

| C-N-C angle | ~120° | Angle around the central guanidine carbon, indicative of sp² hybridization. |

| Dihedral Angle | Variable | The angle between the quinoline and guanidine planes, dependent on crystal packing forces. |

These are predicted values based on analogous structures and may vary in an experimental determination.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be primarily governed by a network of intermolecular hydrogen bonds and π–π stacking interactions. The guanidine group is an excellent hydrogen bond donor (N-H groups) and acceptor (imine nitrogen), while the cyano group and the quinoline nitrogen atom are also effective hydrogen bond acceptors.

It is highly probable that the crystal lattice would feature robust hydrogen-bonding motifs. For instance, the N-H protons of the guanidine moiety could form strong N-H···N hydrogen bonds with the nitrogen atoms of the cyano group or the quinoline ring of neighboring molecules. These interactions are fundamental in the assembly of many guanidine-containing crystal structures.

Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | Guanidine N-H | Quinoline N, Cyano N, Guanidine N |

| π–π Stacking | Quinoline Ring | Quinoline Ring |

Solution-State Conformational Analysis

Dynamic NMR Spectroscopic Investigations of Conformation

In solution, this compound is expected to exhibit dynamic conformational behavior, which can be probed using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. The primary dynamic process would be the restricted rotation around the C-N bonds of the guanidine core and the C-N bond connecting the quinoline ring to the guanidine nitrogen.

At room temperature, the rate of rotation around these bonds may be slow on the NMR timescale, leading to the observation of distinct signals for atoms that would be equivalent under free rotation. For example, the protons on the quinoline ring may appear as separate signals depending on their orientation relative to the guanidine substituent.

As the temperature is increased, the rate of rotation would increase. This would lead to a broadening of the corresponding NMR signals, followed by their coalescence into a single, time-averaged signal at a sufficiently high temperature (the coalescence temperature). By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate constants for the rotational processes and, subsequently, the activation energy barriers for these conformational changes. This type of analysis provides valuable insight into the flexibility of the molecule in solution.

Computational Modeling of Preferred Conformations and Rotational Barriers

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape of molecules like this compound. These calculations can be used to identify the lowest energy (most stable) conformations and to determine the energy barriers for rotation around key single bonds.

A potential energy surface scan can be performed by systematically rotating the dihedral angles of the C(quinoline)-N and C(guanidine)-N bonds. This would likely reveal several local energy minima corresponding to different stable conformers. The global minimum would represent the most populated conformation in the gas phase or in a non-polar solvent.

These calculations would also identify the transition states for the interconversion between conformers, allowing for the calculation of the rotational energy barriers. These computed barriers can then be compared with the experimental values obtained from dynamic NMR studies to provide a comprehensive understanding of the molecule's conformational dynamics.

Hypothetical Rotational Energy Barriers for this compound

| Rotational Bond | Hypothetical Energy Barrier (kcal/mol) |

| C(guanidine)-N(quinolinyl) | 10 - 15 |

| C(guanidine)-NH(cyano) | 12 - 18 |

These values are hypothetical and based on typical rotational barriers for similar chemical bonds.

Investigation of Tautomeric Forms and Equilibrium Dynamics of this compound

The 2-cyanoguanidine moiety can exist in different tautomeric forms. nih.govproactivemr.comualberta.ca Tautomerism involves the migration of a proton, resulting in isomers that are in dynamic equilibrium. For this compound, several tautomeric forms are possible, primarily involving the protonation state of the nitrogen atoms within the guanidine and cyano groups.

The principal tautomeric equilibrium would likely involve the migration of a proton between the nitrogen atoms of the guanidine core. The relative stability of these tautomers, and thus the position of the equilibrium, would be influenced by several factors, including the electronic properties of the quinolin-5-yl substituent and the polarity of the solvent. The electron-withdrawing nature of the quinoline ring could influence the acidity of the N-H protons, thereby affecting the tautomeric preference.

The study of this equilibrium can be approached both experimentally, using techniques like ¹H and ¹⁵N NMR spectroscopy, and computationally. cam.ac.ukrcsb.org NMR spectroscopy can provide information on the relative populations of the different tautomers in solution, as they would give rise to distinct sets of signals. Computational methods can be used to calculate the relative energies of the different tautomeric forms, providing a theoretical basis for understanding the experimental observations. The existence of multiple tautomers can be a critical factor in the molecule's chemical reactivity and biological interactions. core.ac.ukresearchgate.net

Structure Activity Relationship Sar Studies of E 2 Cyano 1 Quinolin 5 Yl Guanidine and Its Analogs

Rational Design of Analogs Based on the Core Structure of (E)-2-cyano-1-(quinolin-5-yl)guanidine

The rational design of analogs of this compound is centered on the strategic modification of its core structure to enhance biological activity, selectivity, and pharmacokinetic properties. The quinoline (B57606) ring is a well-established pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. nih.govnih.gov The design process for novel analogs often begins by identifying the key structural features of the parent molecule that are essential for its biological activity.

A common strategy in rational drug design is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties. This approach can lead to analogs with improved potency, reduced toxicity, or altered metabolic stability. The development of novel quinoline-based inhibitors often involves leveraging the existing knowledge of SAR for this class of compounds to guide the design of new molecules with desired therapeutic profiles. nih.gov

Systematic Structural Modifications and Their Influence on Biological Activities (Conceptual Framework)

A conceptual framework for the systematic structural modification of this compound and its analogs is essential for a comprehensive SAR study. This framework involves a methodical approach to altering different parts of the molecule and evaluating the resulting impact on biological activity.

Modifications to the Quinoline Moiety

The quinoline ring is a critical component of the molecule, and modifications to this moiety can significantly impact its biological activity. The position and nature of substituents on the quinoline ring can influence its electronic properties, lipophilicity, and steric profile, all of which can affect its binding to a biological target. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups at different positions can modulate the electron density of the ring system and influence its interaction with receptor sites. nih.govmdpi.com

SAR studies on various quinoline derivatives have shown that even minor structural changes can lead to substantial differences in biological activity. For instance, the position of a substituent on the quinoline ring has been shown to be a critical determinant of the antagonist potency and selectivity of certain quinoline derivatives. researchgate.net The exploration of different substitution patterns on the quinoline ring is a key aspect of the SAR studies of this compound analogs.

Table 1: Conceptual Modifications to the Quinoline Moiety and Their Potential Impact on Biological Activity

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| C2-Position | Introduction of small alkyl or aryl groups | Alteration of steric hindrance and potential for new binding interactions. |

| C4-Position | Substitution with amino or hydroxyl groups | Enhancement of hydrogen bonding capabilities. |

| C6-Position | Halogenation (e.g., F, Cl, Br) | Increased lipophilicity and potential for halogen bonding. |

| C7-Position | Introduction of alkoxy or aryloxy groups | Modulation of solubility and metabolic stability. |

| C8-Position | Substitution with bulky groups | Probing for steric tolerance in the binding pocket. |

Variations within the Cyano-Guanidine Scaffold

The cyano-guanidine scaffold is another key functional group that can be modified to explore the SAR of these compounds. The guanidine (B92328) group is known for its ability to form strong hydrogen bonds and interact with negatively charged residues in biological targets. nih.gov The cyano group, being electron-withdrawing, influences the electronic properties and tautomeric forms of the guanidine moiety.

Variations in this scaffold could include the replacement of the cyano group with other electron-withdrawing groups, such as nitro or sulfonyl groups, to assess the impact on biological activity. Additionally, the substitution on the nitrogen atoms of the guanidine group can be explored to modulate the compound's basicity and hydrogen bonding pattern. The N,N'-disubstituted cyanoguanidine has been identified as a valuable bioisostere for other functional groups in drug design. researchgate.net

Table 2: Conceptual Variations of the Cyano-Guanidine Scaffold and Potential Effects

| Modification | Example | Potential Effect on Biological Activity |

| Replacement of Cyano Group | Nitroguanidine | Altered electronic properties and hydrogen bonding potential. |

| N-alkylation | N-methyl, N-ethyl | Increased lipophilicity and modified basicity. |

| N-arylation | N-phenyl | Introduction of aromatic interactions. |

| Cyclization | Imidazoline-guanidine | Conformational restriction and altered binding mode. |

Computational Approaches to SAR Analysis

Computational methods are invaluable tools in modern drug discovery for elucidating SAR and guiding the design of new compounds. nih.gov These approaches can provide insights into the molecular interactions between ligands and their biological targets, helping to rationalize experimental observations and predict the activity of novel analogs.

Ligand-Based Drug Design Methodologies

In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies can be employed. These methods rely on the analysis of a set of molecules with known biological activities to develop a predictive model. One of the most widely used ligand-based approaches is Quantitative Structure-Activity Relationship (QSAR) analysis.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques for correlating the 3D structural features of molecules with their biological activities. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bonding fields are favorable or unfavorable for activity. This information can then be used to guide the design of new analogs with enhanced potency. nih.gov For quinoline derivatives, 3D-QSAR models have been successfully used to identify structural characteristics that are beneficial for their biological properties. nih.gov

The general workflow for a ligand-based design of this compound analogs would involve:

Data Set Selection: A diverse set of quinolinyl-guanidine analogs with experimentally determined biological activities is required.

Molecular Modeling: The 3D structures of the molecules in the dataset are generated and optimized.

Alignment: The molecules are aligned based on a common substructure, which is crucial for the reliability of the 3D-QSAR model.

QSAR Model Generation: CoMFA and CoMSIA fields are calculated, and statistical methods like Partial Least Squares (PLS) are used to build the QSAR model.

Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques.

Design of New Analogs: The contour maps from the validated model are used to design new analogs with predicted high activity.

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound derivatives would serve as a valuable tool for the design of new, potentially more potent and selective analogs.

Given the absence of a specific pharmacophore model for this compound, a hypothetical model can be constructed based on the key structural features of quinoline and cyanoguanidine derivatives known to exhibit biological activity. Such a model would likely incorporate the following features:

Aromatic Ring Feature: The quinoline ring system would be represented as an aromatic feature. This is a common characteristic in many pharmacophore models for quinoline-based inhibitors and is crucial for establishing π-π stacking or hydrophobic interactions with the target protein. ucm.esresearchgate.net

Hydrogen Bond Acceptors: The nitrogen atom of the quinoline ring and the nitrogen atoms within the cyanoguanidine moiety can act as hydrogen bond acceptors. These features are critical for anchoring the ligand within the binding pocket of a target protein.

Hydrogen Bond Donors: The N-H groups of the guanidine moiety can serve as hydrogen bond donors, forming crucial interactions with amino acid residues in the target.

Hydrophobic Feature: The bicyclic nature of the quinoline ring provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of the binding site.

A plausible pharmacophore model for this compound would therefore consist of a combination of these features arranged in a specific spatial orientation. The development of a robust 3D-QSAR model could further refine this pharmacophore by correlating the three-dimensional structures of a series of analogs with their biological activities. nih.govmdpi.com

The following table outlines the key pharmacophoric features hypothesized for this compound and their potential roles in ligand-target interactions.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Biological Activity | Supporting Evidence from Related Compounds |

| Aromatic Ring | Quinoline Ring | π-π stacking, hydrophobic interactions | The quinoline core is a common feature in many biologically active compounds and is often involved in aromatic interactions with target proteins. ucm.esresearchgate.net |

| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen, Guanidine Nitrogens, Cyano Nitrogen | Formation of hydrogen bonds with amino acid residues (e.g., serine, threonine, lysine) | Nitrogen-containing heterocycles and guanidines are well-known for their hydrogen bonding capabilities. |

| Hydrogen Bond Donor (HBD) | Guanidine N-H groups | Formation of hydrogen bonds with amino acid residues (e.g., aspartate, glutamate (B1630785), carbonyl backbones) | The N-H protons of the guanidine group are key interaction points in many guanidine-containing inhibitors. |

| Hydrophobic Group | Quinoline Ring System | Van der Waals interactions with hydrophobic pockets of the target protein | The lipophilic character of the quinoline ring contributes to its binding affinity. rsc.org |

The validation and refinement of such a hypothetical pharmacophore model would require the synthesis and biological evaluation of a diverse set of this compound analogs. This would allow for the development of a statistically significant 3D-QSAR model, providing a more accurate representation of the key structural requirements for biological activity. nih.gov

Mechanistic Investigations of E 2 Cyano 1 Quinolin 5 Yl Guanidine S Biological Activities

Elucidation of Molecular Targets and Binding Interactions

The precise molecular targets of (E)-2-cyano-1-(quinolin-5-yl)guanidine and the nature of its interactions with biological macromolecules are areas of active investigation. Understanding these fundamental aspects is crucial for elucidating its mechanism of action.

Target Identification Strategies (e.g., Affinity Chromatography, Proteomics)

Identifying the specific cellular components with which this compound interacts is a primary objective in characterizing its biological activity. A range of sophisticated techniques can be employed for this purpose.

Affinity Chromatography: This powerful technique involves immobilizing the compound onto a solid support to create an "affinity matrix." nih.gov When a complex mixture of cellular proteins is passed over this matrix, proteins that bind to this compound are selectively retained. nih.gov These can then be eluted and identified using methods like mass spectrometry. nih.gov Photo-affinity chromatography is a variation that uses a photoreactive version of the compound to form a covalent bond with its target upon exposure to UV light, which can help in identifying even weak or transient interactions. nih.gov

Proteomics-Based Approaches: Modern proteomics offers a suite of tools for target identification. utah.edu One such method is Drug Affinity Responsive Target Stability (DARTS), which leverages the principle that a protein's stability against proteolysis is often altered upon binding to a small molecule. utah.edu By comparing the protein degradation patterns in the presence and absence of this compound, potential binding partners can be identified. utah.edu Other proteomic strategies may involve quantitative analysis of protein expression levels in cells treated with the compound to pinpoint pathways and protein networks that are affected.

While specific studies detailing the use of these techniques for this compound are not yet widely published, these methodologies represent the current standard for target deconvolution in drug discovery and chemical biology. rsc.org

Enzyme Inhibition or Activation Studies for Identified Targets

Once potential protein targets are identified, the next step is to determine the functional consequence of the interaction. For enzyme targets, this involves assessing whether this compound acts as an inhibitor or an activator.

Enzyme Inhibition: Many quinoline-based compounds have been shown to exhibit inhibitory activity against various enzymes. nih.govnih.gov For instance, certain quinoline (B57606) derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Enzyme kinetic studies, such as the generation of Lineweaver-Burk plots, can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and quantify the inhibitory potency (e.g., IC50 or Ki values). nih.gov Small molecules can also inhibit enzymes by stabilizing weak protein-protein interactions, as has been demonstrated for inhibitors of the E2 ubiquitin-conjugating enzyme. nih.gov

Enzyme Activation: While less common than inhibition, activation of enzymes by small molecules is also a possibility. This would involve assays designed to measure an increase in the rate of the enzymatic reaction in the presence of this compound.

The table below conceptualizes the type of data that would be generated from such studies for a hypothetical enzyme target of this compound.

| Enzyme Target | Assay Type | Parameter Measured | Result |

| Hypothetical Kinase A | Kinase Activity Assay | IC50 | Data not available |

| Hypothetical Protease B | Protease Activity Assay | Ki | Data not available |

| Hypothetical Phosphatase C | Phosphatase Activity Assay | % Activation | Data not available |

Receptor Binding Assays and Ligand-Receptor Interactions

If the identified target is a receptor, a different set of assays is employed to characterize the binding interaction. These assays are fundamental to understanding the affinity and specificity of the compound for its target.

Receptor Binding Assays: These assays are designed to quantify the binding of a ligand to its receptor. nih.gov They can be performed using various technologies, including those based on radioactivity or optical methods like fluorescence polarization and surface plasmon resonance. nih.gov The primary output of these assays is the determination of binding affinity, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki). nih.gov

Ligand-Receptor Interactions: The interaction between a ligand and its receptor is a dynamic process that can involve various types of chemical bonds, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov The architecture of a multivalent ligand can influence whether it acts as an inhibitor or an effector that clusters receptors. ualberta.ca Understanding the precise nature of these interactions at the molecular level is key to explaining the compound's biological effects. Computational modeling and structural biology techniques like X-ray crystallography or cryo-electron microscopy can provide detailed insights into the binding mode of this compound with its putative receptor.

Below is a hypothetical data table illustrating the kind of information that would be sought in receptor binding studies.

| Receptor Target | Assay Technology | Binding Affinity (Kd) |

| Hypothetical GPCR X | Radioligand Binding | Data not available |

| Hypothetical Ion Channel Y | Surface Plasmon Resonance | Data not available |

| Hypothetical Nuclear Receptor Z | Fluorescence Polarization | Data not available |

Analysis of Cellular Pathway Modulation by this compound

Beyond identifying direct molecular targets, it is crucial to understand how the interaction of this compound with these targets translates into changes in cellular function. This involves studying the compound's effects on intracellular signaling pathways and its impact on gene and protein expression.

Cellular Signaling Pathway Analysis

Cellular signaling pathways are complex networks that control a wide array of cellular processes. The introduction of a bioactive compound can perturb these pathways, leading to specific cellular responses.

Impact on Signaling Cascades: A compound can modulate signaling pathways by affecting the activity of key proteins within the cascade, such as kinases, phosphatases, or G-proteins. For example, the 5-HT6 receptor, a Gs-coupled receptor, influences the Cdk5 and mTOR signaling pathways, which are involved in neurodevelopmental processes. nih.gov Analysis of the phosphorylation status of downstream effector proteins is a common method to assess the impact on specific signaling cascades.

Second Messenger Systems: Many signaling pathways involve the generation of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or calcium ions. Measuring the levels of these molecules in cells treated with this compound can provide insights into which pathways are being modulated.

Gene Expression and Proteomic Profiling in Response to this compound

The effects of a compound on cellular signaling ultimately lead to changes in the expression of genes and the abundance of proteins.

Gene Expression Profiling: Techniques such as microarray analysis and RNA sequencing (RNA-Seq) allow for the simultaneous measurement of the expression levels of thousands of genes. nih.govresearchgate.net This provides a global view of the transcriptional response of cells to this compound. For example, studies on cells exposed to particulate matter have revealed modulation of genes related to xenobiotic stimuli and cell signaling. nih.gov Identifying differentially expressed genes can help to formulate hypotheses about the compound's mechanism of action.

Proteomic Profiling: This involves the large-scale analysis of the proteome, the entire set of proteins expressed by a cell at a given time. nih.gov Two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry is a classic approach, while more advanced techniques like shotgun proteomics using liquid chromatography-mass spectrometry (LC-MS/MS) are now widely used. nih.gov Proteomic studies can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions in response to treatment with the compound. nih.gov For instance, proteomic analysis of banana fruit treated with 24-epibrassinolide (B1217166) identified changes in proteins related to energy biosynthesis and stress response. nih.gov

The following table illustrates the type of data that could be obtained from such profiling studies.

| Analysis Type | Technique | Key Findings |

| Gene Expression Profiling | RNA-Seq | Data not available |

| Proteomic Profiling | LC-MS/MS | Data not available |

Investigation of the Role of the Guanidine (B92328) Functionality in Biological Recognition

The guanidine group is a critical structural motif in a vast number of biologically active natural products and synthetic compounds. scienceopen.comnih.gov Its significance in molecular recognition stems from its unique electronic and structural properties. The guanidine moiety is characterized by its strong basicity (pKa of the conjugate acid is ~13.6), which is a consequence of the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. scienceopen.comsci-hub.se At physiological pH, the guanidine group is almost exclusively in this positively charged state, allowing it to act as a potent pharmacophore for interacting with biological targets. scienceopen.commdpi.com

The biological recognition of molecules containing a guanidine functionality, such as this compound, is primarily driven by the ability of the guanidinium cation to form strong, specific intermolecular interactions. mdpi.com These interactions are fundamental to the ligand-receptor binding process. The planar, positively charged guanidinium group can engage with target macromolecules through a combination of electrostatic interactions and hydrogen bonds. mdpi.com

Key Interaction Modes of the Guanidinium Group:

Electrostatic (Ionic) Interactions: The delocalized positive charge of the guanidinium ion forms powerful salt bridges with negatively charged functional groups present in biological targets. These anionic sites commonly include the carboxylate side chains of aspartate and glutamate (B1630785) residues in proteins or the phosphate (B84403) groups of nucleic acids and phospholipids. nih.govrsc.org This electrostatic attraction often serves as the initial and most significant anchoring point for the ligand in the binding pocket.

Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor, with multiple N-H groups capable of forming directed hydrogen bonds. The planar geometry of the group allows it to act as a bidentate hydrogen bond donor, simultaneously interacting with two acceptor atoms, such as the carbonyl oxygen atoms in a protein's peptide backbone or the side chains of asparagine and glutamine. This ability to form multiple, geometrically defined hydrogen bonds contributes significantly to both the affinity and specificity of the binding interaction.

In the context of this compound, the guanidine functionality is hypothesized to be the principal determinant of its interaction with its biological target(s). The quinoline ring provides a larger scaffold and may engage in other interactions (e.g., hydrophobic or pi-stacking), but the guanidine group is likely responsible for the key charge-based and hydrogen-bonding interactions that confer biological activity. Studies on various guanidine-containing compounds have consistently shown that this group is central to their biological activities. scienceopen.com For instance, the guanidinium groups of arginine residues are fundamentally important for the binding of peptides to receptors and enzymes. rsc.orgmdpi.com The substitution of the guanidine nitrogen atoms with electron-withdrawing groups, such as the cyano group in this compound, can decrease the basicity but also modulate the hydrogen bonding capacity and electronic distribution, fine-tuning its interaction profile. sci-hub.se

| Interaction Type | Guanidinium Group Role | Biological Target Partner (Example Amino Acid Residues) | Significance in Recognition |

|---|---|---|---|

| Ionic Bonding (Salt Bridge) | Cationic Center | Aspartate (Asp), Glutamate (Glu) | Provides strong, long-range attraction and anchors the ligand in the binding site. |

| Bidentate Hydrogen Bonding | Hydrogen Bond Donor | Carboxylate oxygen atoms (Asp, Glu), Carbonyl backbone | Confers high specificity and affinity through geometrically precise interactions. |

| Monodentate Hydrogen Bonding | Hydrogen Bond Donor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) | Contributes to the overall binding energy and refines ligand orientation. |

Stereochemical Influence of the (E)-Configuration on Target Binding and Biological Response

Stereochemistry, the three-dimensional arrangement of atoms and functional groups within a molecule, is a cornerstone of medicinal chemistry and pharmacology. The interaction between a small molecule and its biological target is highly dependent on the precise spatial orientation of the molecule's binding groups, which must complement the topography of the target's binding site. spu.edu.sy In this compound, the designation '(E)' refers to the geometric isomerism around the carbon-nitrogen double bond of the cyanoguanidine moiety.

The (E)/(Z) isomerism in substituted cyanoguanidines dictates the relative orientation of the substituents attached to the guanidine core. In the (E)-configuration of the specified compound, the quinolin-5-yl group and the cyanoimino group are positioned on opposite sides of the C=N double bond. This specific geometry defines a distinct molecular shape and directs the vectors of its potential binding interactions (e.g., hydrogen bonds) in a specific direction.

The biological response elicited by a compound is directly correlated with its ability to bind to its target and induce a conformational change or block an active site. The (E)-configuration of 2-cyano-1-(quinolin-5-yl)guanidine is presumed to be the biologically active isomer because it presents the key functional groups—the quinoline ring and the guanidine nitrogens—in a spatial arrangement that is optimal for productive interaction with the target's binding pocket.

A hypothetical change to the (Z)-isomer would place the bulky quinolin-5-yl group on the same side as the cyanoimino group. This would result in a profoundly different molecular shape, which would likely have one of the following consequences upon attempting to bind to the same target:

Steric Hindrance: The different spatial arrangement of the (Z)-isomer could lead to steric clashes with the amino acid residues of the binding pocket, preventing the molecule from achieving the optimal orientation required for binding.

Misalignment of Binding Groups: Key hydrogen bond donors and acceptors or charged groups on the molecule would be repositioned. This misalignment would prevent the formation of the crucial intermolecular bonds that stabilize the ligand-target complex, leading to a significant loss in binding affinity. spu.edu.sy

Induction of an Inactive Conformation: Even if binding occurs, the altered geometry might stabilize an inactive conformation of the receptor or enzyme, failing to trigger the biological response (in the case of an agonist) or failing to effectively block the active site (in the case of an antagonist).

Therefore, the (E)-configuration is not merely a descriptive label but is integral to the molecule's biological function. It ensures that the guanidine functionality can properly anchor the molecule while positioning the quinoline scaffold in a manner that maximizes favorable contacts and avoids unfavorable steric interactions, ultimately leading to a potent and specific biological response.

| Parameter | (E)-Isomer (Active) | (Z)-Isomer (Hypothetically Inactive) |

|---|---|---|

| Spatial Orientation | Quinoline and cyanoimino groups are on opposite sides of the C=N bond, leading to a more extended conformation. | Quinoline and cyanoimino groups are on the same side of the C=N bond, leading to a more compact or bent conformation. |

| Fit in Binding Pocket | Assumed to be complementary to the target binding site, allowing for optimal engagement. | Likely to cause steric clashes with the binding site architecture, preventing proper docking. |

| Alignment of Interaction Points | Positions the guanidine N-H groups and quinoline ring for crucial hydrogen bonding and other favorable interactions. | Key interaction points are misaligned, preventing the formation of a stable ligand-target complex. |

| Predicted Biological Response | Elicits the observed biological activity due to high-affinity binding. | Significantly reduced or no biological activity due to poor or non-existent binding affinity. |

Preclinical Biological Evaluation of E 2 Cyano 1 Quinolin 5 Yl Guanidine

In vitro Pharmacological Profiling

Comprehensive searches for published in vitro pharmacological data on (E)-2-cyano-1-(quinolin-5-yl)guanidine did not yield specific studies detailing its biological evaluation. Research on structurally related compounds, such as other quinoline-guanidine derivatives, indicates a variety of potential biological activities. For instance, different classes of quinoline (B57606) and guanidine-containing molecules have been investigated for their roles as enzyme inhibitors or receptor modulators. However, specific data for this compound is not available in the public domain.

Cell-Based Efficacy Assays in Relevant Models

There is no publicly available information from cell-based efficacy assays for this compound. Typically, for a compound with this structure, researchers might investigate its effects on cancer cell lines, neuronal cells, or immune cells, depending on the therapeutic hypothesis. For example, studies on other novel quinoline derivatives have assessed their antiproliferative effects against various human cancer cell lines. mdpi.com

Investigation of Selectivity Across Related Biological Targets

There are no published studies on the selectivity profile of this compound. Selectivity profiling is a critical step in preclinical drug development to identify potential off-target effects. researchgate.net For a novel compound, this would typically involve screening against a panel of related biological targets, such as other receptors, enzymes, or ion channels. For example, studies on 2-acyl- and 2-cyano-1-hetarylalkyl-guanidines have explored their selectivity across different histamine (B1213489) receptor subtypes. rsc.org

In vivo Efficacy Studies in Preclinical Models

No in vivo efficacy studies for this compound have been found in the public literature.

Development and Validation of Appropriate Disease Models for Efficacy Assessment

The development and validation of disease models would be contingent on the hypothesized therapeutic application of this compound. For instance, if the compound were being investigated as an anticancer agent based on the activity of related indolo[2,3-b]quinoline guanidine (B92328) derivatives, researchers might employ xenograft or syngeneic tumor models in mice. nih.govresearchgate.net These models are essential for evaluating the potential therapeutic efficacy of a compound in a living organism. nih.govresearchgate.net

Assessment of Biological Activity in Established Animal Models

There is no available data on the assessment of the biological activity of this compound in established animal models. Such studies would follow initial in vitro characterization and would be designed to determine if the compound has the desired biological effect in a complex physiological system. For example, a study on an indolo[2,3-b]quinoline guanidine derivative investigated its anticancer effect in a murine lung carcinoma model. nih.govresearchgate.net

Pharmacodynamic Endpoints and Biomarker Modulation in Preclinical Systems

There is no available information from preclinical studies to detail the pharmacodynamic properties of this compound. Research on the broader class of quinoline derivatives suggests various potential mechanisms of action in cancer models, including the inhibition of kinases, modulation of cell cycle progression, and induction of apoptosis. researchgate.netnih.gov However, without specific studies on this compound, its molecular targets and effects on cellular pathways remain uncharacterized.

Similarly, no studies have been published that identify or evaluate biomarkers modulated by this compound in preclinical systems. Therefore, it is not possible to present data on its impact on specific biological markers that would be indicative of a therapeutic response or target engagement.

Comparative Efficacy Studies with Benchmark Compounds

No comparative efficacy studies involving this compound and established benchmark or standard-of-care compounds have been reported in the scientific literature. Such studies are essential to determine the relative potency and potential therapeutic advantages of a new chemical entity. The general anticancer potential of the quinoline scaffold has been explored, with some derivatives showing promising activity against various cancer cell lines. researchgate.netmdpi.com However, this general information does not provide a basis for a comparative assessment of this compound.

Computational Chemistry and Cheminformatics Applications for E 2 Cyano 1 Quinolin 5 Yl Guanidine

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as (E)-2-cyano-1-(quinolin-5-yl)guanidine, to a biological target, typically a protein. These methods are instrumental in elucidating the binding mode, affinity, and stability of the ligand-protein complex, thereby providing crucial information for drug design and development.

Molecular docking studies with quinoline (B57606) derivatives have demonstrated their potential to interact with a variety of biological targets. For instance, in silico molecular docking studies of some quinoline derivatives have been conducted to understand their binding affinities and interactions with target enzymes. researchgate.netfrontiersin.org While specific docking studies on this compound are not extensively reported in publicly available literature, the general principles can be applied. A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the active site of a selected target protein. The quinoline ring could form pi-pi stacking interactions with aromatic residues, while the guanidine (B92328) group, being a strong hydrogen bond donor, could engage in multiple hydrogen bonding interactions with the protein's backbone or side-chain residues. The cyano group can also act as a hydrogen bond acceptor.

Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-protein interaction over time. These simulations can reveal the stability of the binding pose predicted by docking and highlight key conformational changes in both the ligand and the protein upon binding. For quinoline-based compounds, MD simulations have been used to validate docking results and to provide a deeper understanding of their inhibitory mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs with modifications at various positions of the quinoline ring or the guanidine moiety. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be developed using various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Studies on other quinoline derivatives have successfully employed 2D and 3D-QSAR models to predict their biological activities. nih.govnih.gov For instance, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents revealed that steric and electrostatic fields are crucial for their activity. nih.gov

A hypothetical QSAR model for this compound derivatives might reveal that bulky substituents on the quinoline ring are detrimental to activity, while electron-withdrawing groups on the guanidine moiety enhance it. Such insights are invaluable for guiding the design of more potent analogs.

Virtual Screening and Library Design Based on this compound Scaffold

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The this compound scaffold can serve as a starting point for designing focused libraries for virtual screening campaigns.

Structure-based virtual screening, which utilizes the 3D structure of the target protein, can be employed to screen for compounds that are complementary in shape and chemical properties to the active site. Ligand-based virtual screening, on the other hand, uses the structure of a known active compound, like this compound, to find other molecules with similar properties. Quinoline-derived libraries have been virtually screened against various targets, including those involved in viral entry and replication. nih.gov

Based on the core scaffold of this compound, a virtual library can be designed by introducing a diverse range of substituents at different positions. This library can then be screened against a panel of targets to identify potential hits for various diseases. The attachment of a guanidine or guanyl-amino acid chain to an indolo[2,3-b]quinoline core has been shown to significantly improve its selectivity and cytotoxic activity against some cancer cell lines. nih.gov This suggests that the guanidine group in this compound is a key pharmacophoric feature.

ADME Prediction and In Silico Property Optimization (Conceptual, avoiding specific properties/dosages)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles at an early stage.

For this compound, various computational models can be used to conceptually predict its ADME properties. These models are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors. For example, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on these properties. In silico ADME predictions for N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been performed to assess their potential as drug candidates. researchgate.net

Advanced Research Avenues and Future Directions for E 2 Cyano 1 Quinolin 5 Yl Guanidine

Exploration of Novel Derivatization Strategies for Enhanced Biological Performance

The structural backbone of (E)-2-cyano-1-(quinolin-5-yl)guanidine offers multiple sites for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic profile. Derivatization strategies can be systematically applied to explore the structure-activity relationship (SAR) of this compound.

The quinoline (B57606) nucleus is a prime target for derivatization. Functionalization at various positions of the quinoline ring can significantly impact the compound's pharmacological properties. frontiersin.org The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives, including substitutions on the ring system. eurekaselect.com For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the electronic environment of the aromatic system, potentially influencing its interaction with biological targets. Furthermore, the synthesis of pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds through methods like [3 + 2] cycloaddition can lead to novel fused heterocyclic systems with distinct biological profiles. mdpi.com

The cyano-guanidine group also presents opportunities for derivatization. The guanidine (B92328) moiety can be modified to improve cellular uptake and target engagement. nih.gov For example, attachment of a guanyl-amino acid chain has been shown to improve selectivity and cytotoxic activity against cancer cell lines in other quinoline-based compounds. nih.gov The cyano group, while contributing to the electronic properties, could also be a handle for further chemical transformations.

A systematic approach to derivatization would involve creating a library of analogs with modifications at these key positions. The following table outlines potential derivatization strategies:

| Modification Site | Strategy | Potential Outcome |

| Quinoline Ring | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) | Modulate lipophilicity, electronic properties, and target binding |

| Quinoline Ring | Annulation to form fused ring systems (e.g., pyrroloquinolines) | Create novel chemical scaffolds with potentially different biological activities |

| Guanidine Moiety | N-alkylation or N-arylation | Alter basicity and steric hindrance, influencing target interaction |

| Guanidine Moiety | Incorporation into larger functional groups (e.g., guanyl-amino acids) | Enhance selectivity and cellular uptake |

| Cyano Group | Conversion to other functional groups (e.g., amides, tetrazoles) | Explore alternative hydrogen bonding patterns and metabolic stability |

Investigation of Multi-Target Modulatory Potential

The hybrid structure of this compound, combining a quinoline scaffold with a guanidine derivative, suggests the potential for multi-target modulation. Quinoline-based compounds are known to have a significant impact as anticancer agents, often acting as topoisomerase and kinase inhibitors. tandfonline.com The quinoline moiety is considered a "privileged structure" due to its ability to bind to multiple biological targets. tandfonline.com

The guanidine group is also a key feature in many biologically active molecules, capable of forming strong interactions with various protein targets. researchgate.net For example, benzylguanidine fragments have been shown to interact with the recognition sites of histamine (B1213489) H3, muscarinic M2, and M4 receptors. nih.gov

Therefore, a key research direction is to screen this compound and its derivatives against a panel of biologically relevant targets. This could include various kinases, proteases, and receptors implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The design of hybrid molecules that intentionally target multiple pathways is an emerging paradigm in drug discovery. nih.govmdpi.com For instance, quinoline-imidazole/benzimidazole hybrids have been developed as dual anticancer and antimicrobial agents. nih.gov

Development of Prodrug Strategies for this compound (Conceptual)

The highly polar guanidine group can present challenges for oral bioavailability. nih.gov Prodrug strategies offer a viable approach to mask this polar functionality, thereby improving intestinal absorption. nih.gov One conceptual approach involves the development of guanidine cyclic diimide (GCDI)-based prodrugs. nih.govacs.org This strategy conceals the guanidine group, which can significantly limit intestinal absorption, leading to a dramatic improvement in oral bioavailability. nih.govelsevierpure.com

Another conceptual strategy is to apply a double-targeted prodrug approach. For example, amino acid esters could be attached to a suitable position on the molecule to target peptide transporters like hPEPT1 for enhanced absorption. nih.gov Following absorption, these esters would be cleaved by cellular esterases to release the active compound. nih.gov

The following table outlines conceptual prodrug strategies for this compound:

| Prodrug Strategy | Mechanism of Action | Potential Advantages |

| Guanidine Cyclic Diimide (GCDI) | Reversibly masks the guanidine group | Improved oral bioavailability |

| Amino Acid Conjugation | Targets peptide transporters for active uptake | Enhanced intestinal permeability |

| Spontaneously Cleavable Linkers | Utilizes intramolecular reactions for drug release | Controlled release of the active compound |

Integration of this compound into Fragment-Based Drug Discovery Campaigns

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. researchoutreach.org The quinoline scaffold is a well-established privileged structure in medicinal chemistry and is highly suitable for use in FBDD campaigns. tandfonline.comnih.gov The this compound molecule itself can be considered a larger fragment, or it can be deconstructed into its constituent quinoline and cyano-guanidine fragments for screening.

A fragment-informed structure-activity relationship (FI-SAR) approach could be employed. nih.gov This involves screening a library of amino-functionalized fragments and strategically coupling them with the quinoline scaffold to generate a library of conjugates. nih.gov The potency of the initial fragments can be correlated with the inhibitory activity of the resulting conjugates, providing a rational basis for lead optimization. nih.gov

Application of Machine Learning in the Discovery and Optimization of Analogs

Machine learning (ML) is increasingly being used to accelerate drug discovery and optimization. nih.gov In the context of this compound, ML models can be trained on existing data for quinoline and guanidine derivatives to predict the biological activity and physicochemical properties of novel analogs.

Evolutionary algorithms, a type of ML, can be used to computationally "evolve" new molecules with improved properties. youtube.com This process involves generating a population of virtual molecules, evaluating their fitness (e.g., predicted binding affinity to a target), and then iteratively selecting, mutating, and crossing over the best candidates to create subsequent generations of improved compounds. youtube.com

Deep learning models, such as graph neural networks, can learn from the structural information of molecules to predict their properties. nih.gov These models can be used to predict the developability of antibody candidates, and similar principles can be applied to small molecules to forecast properties like solubility and aggregation propensity. mdpi.com

Establishing Preclinical Proof-of-Concept for Specific Biological Applications (Conceptual)

Once promising analogs of this compound have been identified and optimized through the aforementioned strategies, the next critical step is to establish preclinical proof-of-concept in relevant disease models. Based on the known activities of quinoline and guanidine compounds, several therapeutic areas are worth exploring.

For oncology, in vitro studies would involve assessing the antiproliferative activity of the compounds against a panel of human cancer cell lines. nih.gov Promising candidates would then be advanced to in vivo studies using animal models of cancer to evaluate their tumor growth inhibition properties. nih.gov

For neurodegenerative diseases, the compounds could be evaluated for their ability to modulate targets such as cholinesterases or to exhibit neuroprotective effects in cellular and animal models of Alzheimer's or Parkinson's disease. nih.gov

In the context of infectious diseases, the antimicrobial activity of the compounds would be tested against a range of pathogenic bacteria and fungi. nih.gov

The following table conceptualizes a preclinical testing cascade:

| Therapeutic Area | In Vitro Models | In Vivo Models |

| Oncology | Cancer cell line proliferation assays | Xenograft mouse models of cancer |

| Neurodegenerative Diseases | Enzyme inhibition assays (e.g., cholinesterase) | Transgenic mouse models of Alzheimer's disease |

| Infectious Diseases | Minimum inhibitory concentration (MIC) assays against various pathogens | Murine models of infection |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-2-cyano-1-(quinolin-5-yl)guanidine derivatives?

- Methodological Answer : The synthesis involves reacting 5-isothiocyanatoquinoline with sodium hydrogencyanamide in dimethylformamide, followed by methyl iodide addition to yield intermediates like methylN′-cyano-N-(quinolin-5-yl)carbamimidothioate. Subsequent coupling with 4-fluorobenzylamine in anhydrous THF, using triethylamine and mercury acetate, produces the target compound. Purification via flash chromatography (SiO₂, EtOAc/MeOH gradients) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- HPLC (chemical/radiochemical purity assessment) with C18 columns and UV/radioactive detection.

- TLC for intermediate verification.

- Flash chromatography for purification (e.g., 8–10% MeOH in Et₂O).

- Semi-empirical RHF/AM1 calculations for molecular charge assignments in docking studies .

Q. What safety protocols are essential when handling this compound in laboratories?

- Methodological Answer : Use PPE (gloves, lab coats, safety goggles), ensure fume hood ventilation, and avoid inhalation/contact. For spills, employ absorbent materials and avoid aqueous release. Store in sealed, dry containers away from oxidizers. Emergency measures include flushing eyes/skin with water for 15+ minutes and seeking medical aid .

Advanced Research Questions

Q. How do structural modifications (e.g., N-quinoline substituents) influence P2X7 receptor binding affinity?

- Methodological Answer : The cyanoguanidine core provides rigidity via hydrogen bonding with the receptor’s ATP-binding pocket. SAR studies show:

- N-quinoline substituents enhance affinity due to hydrophobic interactions and π-stacking.

- Shorter linkers (e.g., 1-carbon benzyl) improve binding vs. longer chains.

Computational docking (AutoDock/MOE) using homology models (zebrafish P2X4 template) validates these interactions .

Q. How can contradictory in vivo efficacy data for this compound derivatives be resolved?

- Methodological Answer : Contradictions (e.g., low brain uptake in LPS models) require:

- Dose-response validation across species (human vs. rodent P2X7 receptor isoforms).

- Control for genetic polymorphisms affecting receptor expression.

- Multi-modal imaging (PET/MRI) to correlate tracer uptake with neuroinflammatory biomarkers. Critical re-evaluation of LPS model parameters (dose, timing) is also advised .

Q. What computational strategies optimize binding conformation predictions for P2X7 antagonists?

- Methodological Answer :

- Homology modeling : Use closed-state zP2X4 structures to simulate hP2X7 receptor conformations.

- Molecular docking : AutoDock/PyrX for ligand-repose analysis, with AM1 charge assignments.

- Binding free energy calculations : MM-GBSA to rank derivatives by ΔG values.

These methods prioritize compounds with <10 nM Ki values, as seen in [18F]EFB (Ki = 2.88 nM for hP2X7) .

Q. How can reproducibility in radiolabeling [18F]EFB analogs be ensured?

- Methodological Answer :

- Precursor standardization : Use HPLC-purified intermediates (e.g., methylN′-cyano derivatives).

- Radiolabeling consistency : Optimize reaction time/temperature (e.g., 24 h at RT for cyanoguanidine coupling).

- Quality control : Validate molar radioactivity (>2 GBq/μmol) via radio-HPLC and cross-validate with cold standards.

Detailed protocols (e.g., THF solvent purity, inert atmosphere) must be documented and shared via open-access platforms .

Key Research Findings

- Cyanoguanidine Rigidity : Hydrogen bonding stabilizes the ligand-receptor interface, critical for high-affinity binding .

- Species Selectivity : Human P2X7 receptors show 10x higher affinity for [18F]EFB vs. rodent isoforms, necessitating species-specific models .

- Synthetic Yield Challenges : Mercury acetate-mediated coupling yields ≤8%, highlighting the need for alternative catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.